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Sorting Nexin 7 (SNX7), a member of the sorting nexin family of proteins, plays a crucial role in
intracellular trafficking, a fundamental process for maintaining cellular homeostasis. Its
involvement in various cellular pathways, including autophagy and cancer-related signaling,
underscores its importance as a potential therapeutic target. Understanding the dynamic
interactions of SNX7 with other proteins across different cell types is paramount for elucidating
its precise functions and for the development of targeted therapies.

This guide provides a comparative analysis of known SNX7 interaction partners in different
human cell lineages, based on data from large-scale proteomic studies and targeted co-
immunoprecipitation experiments. While direct quantitative biophysical data such as binding
affinities are not extensively available in the current literature for SNX7 interactions, this guide
presents statistical data from high-throughput studies, which provide a measure of the
confidence and specificity of the identified interactions.

Comparative Analysis of SNX7 Interactors

The interaction partners of SNX7 have been most comprehensively studied in the HEK293T
(human embryonic kidney) and HCT116 (human colon cancer) cell lines through the BioPlex
3.0 project, a large-scale affinity-purification mass spectrometry (AP-MS) study[1]. Additionally,
specific interactions have been identified in prostate cancer cell lines (PC-3 and DU145) and in
the context of autophagy studies in HeLa (human cervical cancer) and hTERT-RPE1 (human
retinal pigment epithelial) cells.
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SNX7 Interaction Partners in HEK293T and HCT116 Cells

The BioPlex 3.0 database provides a rich source of information on the SNX7 interactome in
two distinct cell lineages. The following tables summarize the high-confidence interactors
identified for SNX7 in HEK293T and HCT116 cells.

Table 1: High-Confidence SNX7 Interaction Partners in HEK293T Cells (BioPlex 3.0)
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Table 2: High-Confidence SNX7 Interaction Partners in HCT116 Cells (BioPlex 3.0)

© 2025 BenchChem. All rights reserved.

3/12

Tech Support


https://www.benchchem.com/product/b15585537?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Interacting .
. Gene Symbol Description p-Value Fold Change
Protein

Involved in

) ) endosomal
Sorting nexin-4 SNX4 ] <0.001 > 100

sorting and

trafficking.

Component of
the ESCPE-1
] ] complex,
Sorting nexin-1 SNX1 ) ) <0.05 >15
involved in
endosomal

sorting.

Component of
the ESCPE-1
] ] complex,
Sorting nexin-5 SNX5 ] ] <0.05 >15
involved in
endosomal

sorting.

Key regulator of
RAB7A endo-lysosomal <0.05 >10
trafficking.

Ras-related

protein Rab-7a

Comparative Insights:

e Shared Interactor: The most prominent and consistent interaction partner for SNX7 across
both HEK293T and HCT116 cell lines is SNX4. This strongly supports the notion of a stable
and functionally significant SNX4-SNX7 heterodimer as a core unit in endosomal trafficking.

o Cell Line-Specific Interactions: In HEK293T cells, SNX7 shows a strong association with
SNX30 and components of the retromer and WASH complexes, suggesting a role in specific
retrograde and endosomal sorting pathways in this cell lineage. In contrast, in HCT116 cells,
SNX7 interacts with components of the ESCPE-1 complex (SNX1, SNX5) and the late
endosomal regulator RAB7A, indicating a potential functional specialization in colon cancer
cells.
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SNX7 Interaction in Other Cell Lineages

Targeted studies have revealed key SNX7 interactions in other cell types, providing insights
into its role in specific pathological and physiological contexts.

Table 3: SNX7 Interaction Partners in Other Cell Lineages

Interacting Protein Gene Symbol Cell Lineage(s) Functional Context
Inhibition of

CASP8 and FADD-like CELIP Prostate Cancer (PC- autophagy and

apoptosis regulator 3, DU145) regulation of cell

proliferation[2][3].

Trafficking of ATG9A
for autophagosome

ATGY9A HelLa, hTERT-RPE1 assembly (as part of
the SNX4-SNX7

complex).

Autophagy-related
protein 9A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of protein-protein
interaction studies. Below are the protocols used to identify the key SNX7 interactions
discussed.

Affinity-Purification Mass Spectrometry (AP-MS) for
BioPlex 3.0

This protocol outlines the high-throughput method used to identify SNX7 interactors in
HEK293T and HCT116 cells[1].

Cell Line Preparation and Transfection:

o HEK293T or HCT116 cells were cultured in DMEM supplemented with 10% fetal bovine
serum and 1% penicillin-streptomycin.
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» Lentiviral constructs encoding C-terminally 3xFLAG-HA-tagged SNX7 were used to generate
stable cell lines.

e Cells were expanded under puromycin selection.
Immunoprecipitation:

o Cell pellets were lysed in a buffer containing 50 mM Tris-HCI pH 7.5, 150 mM NaCl, 0.5%
NP-40, and protease inhibitors.

» Clarified lysates were incubated with anti-HA agarose beads for 4 hours at 4°C.

o Beads were washed four times with lysis buffer and twice with PBS.

e Protein complexes were eluted with HA peptide.

Mass Spectrometry and Data Analysis:

o Eluted proteins were subjected to tryptic digestion.

o Peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

o The CompPASS-Plus algorithm was used to identify high-confidence interacting proteins
based on peptide spectral matches, reproducibility, and frequency across multiple
experiments[4].

Co-Immunoprecipitation (Co-IP) for SNX7 and CFLIP
Interaction in Prostate Cancer Cells

This protocol was used to validate the interaction between SNX7 and CFLIP in PC-3 and
DU145 prostate cancer cell lines[2].

Cell Lysis:

o Prostate cancer cells were lysed in RIPA buffer (50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1%
NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.

o Lysates were clarified by centrifugation at 13,000 rpm for 10 minutes at 4°C.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b15585537?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5531611/
https://www.benchchem.com/product/b15585537?utm_src=pdf-body
https://www.benchchem.com/product/b15585537?utm_src=pdf-body
https://www.researchgate.net/publication/395064279_SNX7_mediates_inhibition_of_autophagy_in_prostate_cancer_via_activation_of_CFLIP_expression
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Immunoprecipitation:

e 500 ug of protein lysate was incubated with 2 pg of anti-SNX7 antibody or control IgG
overnight at 4°C with gentle rotation.

e Protein A/G agarose beads were added and incubated for an additional 2 hours at 4°C.
e The beads were washed three times with lysis buffer.

o Immunoprecipitated proteins were eluted by boiling in 2x Laemmli buffer.

Western Blotting:

o Eluted proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

e The membrane was probed with an anti-CFLIP antibody to detect the co-immunoprecipitated

protein.
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Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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